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Compound of Interest

Compound Name: Dapagliflozin impurity

Cat. No.: B600843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, stands

as a cornerstone in the management of type 2 diabetes mellitus. The intricate synthetic process

required to produce this complex C-aryl glucoside, however, is not without its challenges. The

formation of various impurities during synthesis and degradation can impact the final drug

product's purity, safety, and efficacy. This technical guide provides an in-depth exploration of

the common impurities encountered in Dapagliflozin synthesis, offering a comprehensive

resource for researchers, scientists, and drug development professionals dedicated to ensuring

the quality and integrity of this vital therapeutic agent.

Classification of Dapagliflozin Impurities
Impurities in Dapagliflozin can be broadly categorized into three main types, each arising from

different stages of the manufacturing process and storage:

Process-Related Impurities: These are substances that are formed during the synthesis of

the Dapagliflozin drug substance. They can include unreacted starting materials,

intermediates that failed to react completely, and byproducts from unintended side reactions.

[1][2]

Degradation Products: These impurities arise from the chemical decomposition of

Dapagliflozin over time due to environmental factors such as heat, light, humidity, and

oxidation.[1][2]
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Residual Solvents and Reagents: These are volatile or non-volatile substances used during

the synthesis or purification process that are not completely removed from the final product.

[1][2]

A thorough understanding of these impurity classes is paramount for developing robust

manufacturing processes and effective analytical control strategies.

Common Process-Related Impurities
The multi-step synthesis of Dapagliflozin provides several opportunities for the formation of

process-related impurities. Below are some of the most frequently encountered impurities, their

origins, and their chemical structures.

Starting Material and Intermediate-Related Impurities
Incomplete conversion of starting materials or intermediates is a common source of impurities.

Key examples in Dapagliflozin synthesis include:

5-Bromo-2-chlorobenzoic acid: A crucial starting material in one of the common synthetic

routes. Its presence in the final product indicates incomplete reaction in the initial steps.

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Another key intermediate whose residual

presence signals incomplete coupling reactions.

Dapagliflozin Tetraacetate: This acetylated intermediate is formed during the protection of the

glucose hydroxyl groups. Incomplete deacetylation in the final synthetic step leads to its

presence as an impurity.[3][4]

Byproducts of the Synthesis
Side reactions occurring concurrently with the main synthetic pathway can generate structurally

similar byproducts. Notable examples include:

α-Isomer of Dapagliflozin (Dapagliflozin Impurity DRS1): The desired β-anomer of

Dapagliflozin is the therapeutically active form. However, under certain reaction conditions,

the formation of the diastereomeric α-anomer can occur.[5]
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Bromo Dapagliflozin (Dapagliflozin Related Compound A): This impurity can arise from

incomplete lithiation or Grignard formation during the coupling of the aryl halide with the

protected gluconolactone, leading to the retention of the bromine atom.

Ethyl Dapagliflozin: The source of this impurity is likely related to side reactions involving the

ethyl group of the ethoxybenzyl moiety or from ethylating agents used in the synthesis.

A study identified fifteen impurities in various Dapagliflozin active pharmaceutical ingredients

(APIs) and finished products. Among these, three impurities, designated as H, J, and K, were

found to exceed the acceptable limit of 0.1%.[5]

Impurity H (Hydroxy Dapagliflozin): This impurity has a molecular weight of 424.87 g/mol and

has been identified as a hydroxy derivative of Dapagliflozin.[5] Its formation is likely due to

the oxidation of the benzylic carbon.

The definitive structures of impurities J and K are not publicly available in the reviewed

literature. However, their presence above the qualification threshold underscores the

importance of stringent process control and analytical monitoring.

Degradation Products of Dapagliflozin
Dapagliflozin is susceptible to degradation under various stress conditions, leading to the

formation of impurities that can compromise the stability and safety of the drug product. Forced

degradation studies are crucial for identifying these potential degradants.

Common degradation pathways include:[1][2]

Hydrolysis: Dapagliflozin can undergo hydrolysis, particularly in acidic or basic conditions,

which may lead to the cleavage of the glycosidic bond or other labile functional groups.

Oxidation: Exposure to oxidative conditions can result in the formation of various oxidation

products, such as the aforementioned Hydroxy Dapagliflozin (Impurity H).

Photodegradation: Exposure to light can induce photochemical reactions, leading to the

formation of photodegradation products.

Quantitative Analysis of Common Impurities
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The following table summarizes some of the known impurities in Dapagliflozin synthesis, along

with their classification and typical analytical techniques used for their quantification.

Quantitative data for impurities are often proprietary and vary between manufacturers.

However, regulatory guidelines generally require that any impurity present at a level of 0.10%

or higher be reported, identified, and qualified.

Impurity Name Classification Typical Analytical Method

5-Bromo-2-chlorobenzoic acid Starting Material HPLC-UV

4-Bromo-1-chloro-2-(4-

ethoxybenzyl)benzene
Intermediate HPLC-UV

Dapagliflozin Tetraacetate Intermediate HPLC-UV, LC-MS

α-Isomer of Dapagliflozin

(DRS1)
Process-Related Byproduct Chiral HPLC, HPLC-UV

Bromo Dapagliflozin Process-Related Byproduct HPLC-UV, LC-MS

Ethyl Dapagliflozin Process-Related Byproduct HPLC-UV, LC-MS

Hydroxy Dapagliflozin (Impurity

H)
Degradation/Process-Related HPLC-UV, LC-MS/MS

Impurity J Process-Related/Degradation HPLC-UV, LC-MS

Impurity K Process-Related/Degradation HPLC-UV, LC-MS

Experimental Protocols for Impurity Detection
Accurate detection and quantification of impurities are critical for quality control. High-

Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS)

detection is the most common analytical technique employed.

Representative HPLC-UV Method for Dapagliflozin and
its Impurities
This protocol is a general example and may require optimization for specific applications and

impurity profiles.
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Chromatographic System: A validated HPLC system equipped with a UV detector.

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

commonly used.[5]

Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities

with different polarities. A common mobile phase consists of a mixture of an aqueous buffer

(e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5]

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

Detection Wavelength: Detection is often performed at a wavelength where Dapagliflozin and

its key impurities have significant absorbance, such as 224 nm.[5]

Column Temperature: The column temperature is usually maintained at a constant value, for

example, 35 °C, to ensure reproducible retention times.[5]

Injection Volume: A standard injection volume is 10-20 µL.

Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent,

which is often the mobile phase or a component of it.

LC-MS/MS for Structural Elucidation and Trace Analysis
For the identification of unknown impurities and the quantification of trace-level impurities,

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool.

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like

Dapagliflozin and its impurities.

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, Q-

TOF) can be used.

Data Acquisition: Full scan mode is used for identifying unknown impurities, while multiple

reaction monitoring (MRM) mode is employed for the sensitive and selective quantification of

known impurities.
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Visualization of Dapagliflozin Synthesis and
Impurity Formation
The following diagrams, generated using the DOT language, illustrate a common synthetic

pathway for Dapagliflozin and the logical workflow for impurity identification and control.
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Caption: Dapagliflozin synthesis pathway and points of impurity formation.
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Impurity Identification and Control Workflow
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Caption: Workflow for impurity identification and control in Dapagliflozin.
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Conclusion
The control of impurities in Dapagliflozin synthesis is a critical aspect of pharmaceutical

development and manufacturing, directly impacting the safety and efficacy of the final drug

product. A comprehensive understanding of the potential process-related impurities and

degradation products is essential for establishing robust synthetic routes and effective

analytical control strategies. This technical guide provides a foundational overview of the

common impurities, their origins, and the analytical methodologies for their detection and

quantification. Continuous research and development in synthetic and analytical chemistry will

further enhance the ability to produce high-purity Dapagliflozin, ensuring patient safety and

therapeutic benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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